(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile
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Overview
Description
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a benzyl group, a tosyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Tosylation: The benzylpiperazine is tosylated using tosyl chloride in the presence of a base such as pyridine.
Acrylonitrile Addition: Finally, the tosylated benzylpiperazine is reacted with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Substituted derivatives at the benzyl or tosyl positions.
Scientific Research Applications
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile: can be compared with other piperazine derivatives, such as:
Uniqueness
- This compound is unique due to the combination of the benzylpiperazine and tosylacrylonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-18-7-9-20(10-8-18)27(25,26)21(15-22)17-24-13-11-23(12-14-24)16-19-5-3-2-4-6-19/h2-10,17H,11-14,16H2,1H3/b21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIBAKLZNJWHD-HEHNFIMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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